REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[NH:4][CH:5]1[CH:6]([OH:7])[O:8][CH:9]([CH2:14][OH:15])[CH:10]([OH:13])[CH:11]1[OH:12].[CH3:16][OH:17]>>[C:1]([CH3:2])(=[O:3])[NH:4][CH:5]1[CH:6]([O:7][CH3:16])[O:8][CH:9]([CH2:14][OH:15])[CH:10]([OH:13])[CH:11]1[OH:12]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CC(=O)NC1C(O)OC(CO)C(O)C1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Type
|
product
|
Smiles
|
COC1OC(CO)C(O)C(O)C1NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[NH:4][CH:5]1[CH:6]([OH:7])[O:8][CH:9]([CH2:14][OH:15])[CH:10]([OH:13])[CH:11]1[OH:12].[CH3:16][OH:17]>>[C:1]([CH3:2])(=[O:3])[NH:4][CH:5]1[CH:6]([O:7][CH3:16])[O:8][CH:9]([CH2:14][OH:15])[CH:10]([OH:13])[CH:11]1[OH:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1C(O)OC(CO)C(O)C1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Type
|
product
|
Smiles
|
COC1OC(CO)C(O)C(O)C1NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[NH:4][CH:5]1[CH:6]([OH:7])[O:8][CH:9]([CH2:14][OH:15])[CH:10]([OH:13])[CH:11]1[OH:12].[CH3:16][OH:17]>>[C:1]([CH3:2])(=[O:3])[NH:4][CH:5]1[CH:6]([O:7][CH3:16])[O:8][CH:9]([CH2:14][OH:15])[CH:10]([OH:13])[CH:11]1[OH:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1C(O)OC(CO)C(O)C1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Type
|
product
|
Smiles
|
COC1OC(CO)C(O)C(O)C1NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[NH:4][CH:5]1[CH:6]([OH:7])[O:8][CH:9]([CH2:14][OH:15])[CH:10]([OH:13])[CH:11]1[OH:12].[CH3:16][OH:17]>>[C:1]([CH3:2])(=[O:3])[NH:4][CH:5]1[CH:6]([O:7][CH3:16])[O:8][CH:9]([CH2:14][OH:15])[CH:10]([OH:13])[CH:11]1[OH:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1C(O)OC(CO)C(O)C1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Type
|
product
|
Smiles
|
COC1OC(CO)C(O)C(O)C1NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |